
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide" often involves the condensation of precursors containing pyrazole, furan, and isoxazole rings. For example, derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide have been synthesized through reactions with 2-chlorotetrahydrofuran, showcasing the versatility of pyrazole and furan in synthesis processes (Earl & Townsend, 1979).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the behavior and reactivity of chemical compounds. X-ray crystallography, NMR spectroscopy, and computational methods are commonly employed for this purpose. For instance, the structure of pyrazole and isoxazole derivatives has been elucidated through spectroscopic methods and crystal structure analysis, highlighting the importance of these techniques in confirming molecular arrangements (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazole, furan, and isoxazole rings are known for their reactivity towards various chemical agents, leading to a wide range of transformations. These reactions are essential for the synthesis of diverse derivatives with potential biological activities. For example, the reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea under specific conditions has been studied, revealing complex reaction mechanisms and the formation of novel compounds (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are crucial for predicting the compound's behavior in different environments and for its application in various fields. The study of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine provides insight into the synthesis and structural characterization, including NMR and IR spectroscopy, which are valuable for understanding the physical properties of related compounds (Ozerova et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are directly influenced by the molecular structure of the compound. Studies on the synthesis and chemical transformations of pyrazole, furan, and isoxazole derivatives shed light on their chemical behavior and potential applications. For instance, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the chemical versatility of these moieties (Rahmouni et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has shown that derivatives of furan and pyrazole, which are structural components of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide, have been synthesized and tested for various biological activities. For instance, furanyl and pyranyl derivatives have been evaluated for antileukemic activity, indicating the potential use of such compounds in cancer research and treatment (Earl & Townsend, 1979).
Chemical Reactions and Mechanisms
The compound's structure, containing furan and pyrazole rings, allows for diverse chemical reactions. Studies have explored the decarboxylative fluorination of heteroaromatic carboxylic acids, including furan and pyrazole derivatives, which is crucial for synthesizing fluorinated organic compounds with potential applications in medicinal chemistry and material science (Yuan, Yao, & Tang, 2017).
Antimicrobial and Anticancer Properties
The structural motifs present in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide have been linked to antimicrobial and anticancer properties. Research on similar compounds has demonstrated significant antimicrobial activity against various microorganisms, highlighting their potential in developing new antimicrobial agents. Additionally, certain derivatives have shown cytotoxic activity against cancer cell lines, suggesting their application in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds containing furan and pyrazole units are critical for understanding their chemical properties and potential applications. Studies have detailed the synthesis routes and characterized these compounds using various spectroscopic and analytical techniques, providing insights into their structural and electronic properties (Singh, Rawat, & Sahu, 2014).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-8-11(2)19(18-10)12(13-4-3-7-21-13)9-16-15(20)14-5-6-17-22-14/h3-8,12H,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMYHXPZVOHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=NO2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)
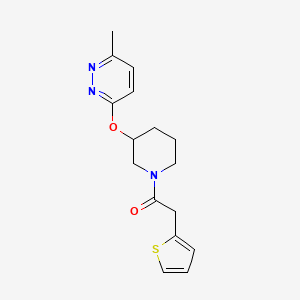
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)

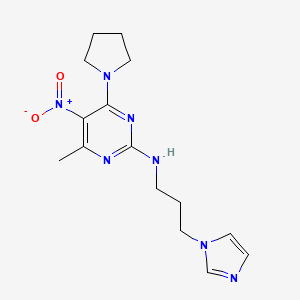
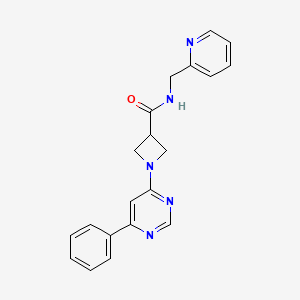
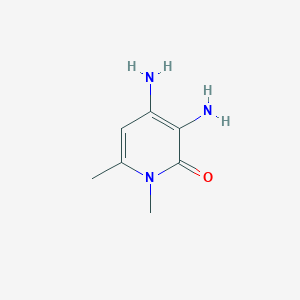
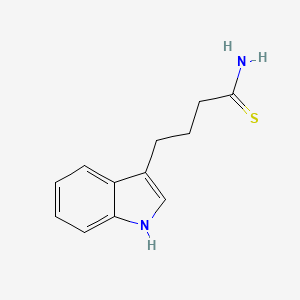
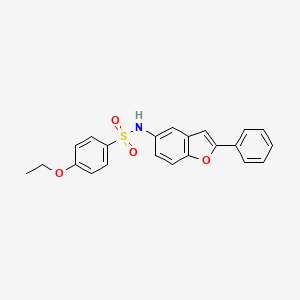
![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)
![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)
![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)